(4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda6-sulfane

Description

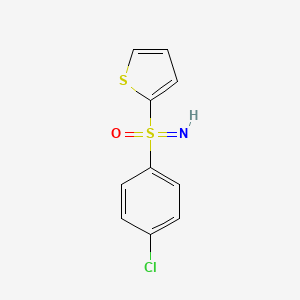

(4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda6-sulfane (CAS: 175202-98-9) is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₈ClNOS₂ and a molecular weight of 257.8 g/mol. Its structure features a thiophene ring substituted with a sulfonimidoyl group (S=NH) linked to a 4-chlorophenyl moiety (Fig. 1).

Properties

IUPAC Name |

(4-chlorophenyl)-imino-oxo-thiophen-2-yl-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS2/c11-8-3-5-9(6-4-8)15(12,13)10-2-1-7-14-10/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYXMCPOYBQEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=N)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384876 | |

| Record name | AC1ME3OK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-98-9 | |

| Record name | AC1ME3OK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda6-sulfane typically involves the reaction of 4-chlorophenyl isothiocyanate with thiophene-2-carboxaldehyde under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the mixture is refluxed in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda6-sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol under an inert atmosphere.

Substitution: Amines, alkoxides; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, sulfides

Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

(4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda6-sulfane has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic, optical, or catalytic properties.

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda6-sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as the inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, we compare the compound with structurally related derivatives, focusing on sulfonimidoyl/sulfonamide systems, halogen-substituted analogs, and heterocyclic frameworks.

Sulfonimidoyl vs. Sulfonamide Derivatives

The sulfonimidoyl group (S=NH) in the target compound distinguishes it from sulfonamide (SO₂NH) analogs, which are more common in drug design. For example:

- N-(4-chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide (CAS: 438488-60-9) has a sulfonamide group and a benzoindole core.

- Sulfonimidoyl groups are less common but may enhance hydrogen-bonding interactions due to the NH moiety, offering unique pharmacophoric properties.

Halogen-Substituted Analogs

The 4-chlorophenyl group is a recurring motif in bioactive compounds. Key comparisons include:

- N-(4-chlorophenyl)maleimide (22) (IC₅₀ = 7.24 μM) and N-(4-iodophenyl)maleimide (28) (IC₅₀ = 4.34 μM) exhibit similar inhibitory potency against monoacylglycerol lipase (MGL), indicating halogen size (Cl vs. I) has minimal impact in this scaffold .

- Heterocyclic 4-chlorophenyl derivatives (e.g., Compound 2 in ) demonstrate high insecticidal activity against cowpea aphid, surpassing acetamiprid. This suggests the 4-chlorophenyl group may enhance target binding in agrochemicals, though the target compound’s activity remains unstudied .

Thiophene vs. Pyridine/Benzoindole Systems

- Thiophene (in the target compound) and pyridine (e.g., ’s compounds) differ in electronic properties. Pyridine’s nitrogen atom introduces basicity and polar interactions, whereas thiophene’s sulfur may contribute to π-stacking or metabolic oxidation.

- Benzoindole-based sulfonamides (e.g., ) have larger aromatic systems, which could improve binding affinity but reduce solubility compared to the target’s simpler thiophene scaffold .

Data Table: Comparative Analysis

Research Implications and Gaps

- Structural Insights : The sulfonimidoyl group in the target compound warrants exploration in hydrogen-bond-driven applications (e.g., enzyme inhibition or crystal engineering) .

- Biological Potential: Despite structural similarities to bioactive 4-chlorophenyl derivatives (e.g., insecticidal pyridines ), the target compound’s activity profile remains uncharacterized.

- Synthetic Routes : ’s sulfonamide synthesis methods could be adapted for sulfonimidoyl derivatives, enabling scalable production .

Biological Activity

The compound (4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda6-sulfane (CAS No. 6322-63-0) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological effects, particularly focusing on its pharmacological properties.

Chemical Structure

The molecular formula of this compound is . The structure includes a thiophene ring, a chlorophenyl group, and an imino-oxo functional group, contributing to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including reactions involving thiophene derivatives and chlorinated phenyl compounds. The specific reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the final product.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, compounds with similar structures have shown efficacy against human lung cancer cells (A549), indicating that modifications in the thiophene or phenyl groups can enhance biological activity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6l | 0.46 | Induces apoptosis via mitochondrial pathways |

| 6k | 3.14 | Apoptosis induction through caspase activation |

These findings suggest that substituents on the aromatic rings play a crucial role in modulating anticancer activity, with halogenated compounds exhibiting enhanced potency compared to non-halogenated counterparts .

Antimicrobial Activity

Research indicates that thiophene derivatives possess antimicrobial properties. The presence of the chlorophenyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy against various bacterial strains.

Case Studies

- Study on Anticancer Activity : A series of synthesized flavonols were tested against A549 cells, revealing that certain substitutions significantly improved their inhibitory effects. This study underscores the importance of structural modifications in enhancing therapeutic efficacy .

- Antimicrobial Screening : In vitro studies demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.